2-Pentylcyclopentan-1-ol

Catalog No.
S674869
CAS No.
84560-00-9
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pentylcyclopentan-1-ol

CAS Number

84560-00-9

Product Name

2-Pentylcyclopentan-1-ol

IUPAC Name

2-pentylcyclopentan-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-2-3-4-6-9-7-5-8-10(9)11/h9-11H,2-8H2,1H3

InChI Key

MWYGSCHWFNRSET-UHFFFAOYSA-N

SMILES

CCCCCC1CCCC1O

Canonical SMILES

CCCCCC1CCCC1O

The exact mass of the compound 2-Pentylcyclopentan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Pentylcyclopentan-1-ol is a substituted cyclic alcohol primarily utilized as a specialty fragrance ingredient. It belongs to the family of materials often used to build or enhance white floral, particularly jasmine and magnolia, and fruity fragrance profiles. As a derivative of its corresponding ketone, 2-pentylcyclopentanone, its primary procurement-relevant characteristics are its specific odor profile, which is distinct from its precursor, and its isomeric composition (cis/trans ratio), which is critical for olfactory performance and reproducibility in final formulations.

In fragrance applications, minor structural modifications lead to significant and unpredictable changes in olfactory performance, making substitution with close analogs or precursors unreliable. Substituting 2-Pentylcyclopentan-1-ol with its ketone precursor, 2-pentylcyclopentanone, results in a shift from a subtle floral-fruity character to a more powerful, diffusive jasmine and celery-seed profile. Furthermore, the stereochemistry of cyclic alcohols is a critical determinant of odor. For closely related structures, the cis and trans isomers can have dramatically different odor characters and intensities, meaning that a product with an uncontrolled or different isomeric ratio is not a viable substitute for achieving a specific, reproducible fragrance accord.

Olfactory Profile Transformation: Differentiated Performance from its Ketone Precursor

2-Pentylcyclopentan-1-ol is the result of the chemical reduction of its precursor, 2-pentylcyclopentanone (Delphone). This transformation is a critical processing step that deliberately modifies the olfactory profile. While the precursor ketone provides a powerful, diffusive, and complex floral note dominated by jasmine with celery and lactonic undertones, the target alcohol (Delphol HC®) offers a more subtle floral and distinctly fruity character, often described with peach, magnolia, and tea notes.

Evidence DimensionOdor Character
Target Compound DataSubtle floral, fruity peach, magnolia, and tea notes.
Comparator Or BaselinePrecursor (2-Pentylcyclopentanone): Powerful, diffusive jasmine with celery seed and lactonic undertones.
Quantified DifferenceQualitative shift from a powerful jasmine/celery profile to a subtle fruity-floral profile.
ConditionsStandard sensory evaluation by fragrance ingredient suppliers.

This justifies procuring the alcohol over its ketone precursor when a nuanced, fruity-floral character is required rather than the sheer power of the jasmine ketone.

Purity & Reproducibility: Critical Impact of Stereoisomerism on Odor Potency in Cyclic Alcohols

The specific cis/trans isomeric ratio of substituted cyclic alcohols is a critical, non-interchangeable parameter for performance. In a closely related structural class, it was demonstrated that pure trans-1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol possesses an odor strength approximately 20 times higher than that of the commercial mixture containing a significant portion of the cis isomer. The trans isomer also presented a distinct ambergris and woody character, while the cis isomer was weaker with a minty, earthy note. By this established principle, the specific stereochemical composition of 2-Pentylcyclopentan-1-ol, determined by the synthesis route, is a primary factor in its final odor profile and intensity, making a controlled isomeric ratio essential for formulation reproducibility.

Evidence DimensionOdor Potency (by analogy)
Target Compound DataThe specific cis/trans ratio of 2-Pentylcyclopentan-1-ol dictates its final odor strength and character.
Comparator Or BaselineAnalog Comparator (1-(2,6,6-trimethylcyclohexyl)-hexan-3-ol): The trans isomer is ~20x more potent than the mixed-isomer commercial product (TIMBEROL®).
Quantified Difference~20-fold difference in odor strength between isomers in a comparable system.
ConditionsEvaluation of alcoholic solutions on a paper sniffing strip, comparing a pure isomer to a commercial mixture.

This highlights the need to procure 2-Pentylcyclopentan-1-ol with a specified and consistent isomeric ratio, as substitution with a product of unknown or different composition would lead to significant performance variability.

Formulation Advantage: Olfactory Differentiation from the Jasmine Benchmark cis-Jasmone

While 2-Pentylcyclopentan-1-ol is often used in jasmine-type fragrances and is noted for its similarity to the benchmark material cis-jasmone, its value lies in its distinct secondary notes. Industry evaluations consistently describe 2-Pentylcyclopentan-1-ol as possessing additional green, tea-like, and prominent fruity (specifically peach and other succulent fruits) undertones that are not characteristic of cis-jasmone alone. This allows formulators to impart a unique, modern, and fruity-floral complexity to white floral accords.

Evidence DimensionOdor Profile Nuance
Target Compound DataJasmine character with additional green, magnolia, tea, and fruity/peach notes.
Comparator Or Baselinecis-Jasmone: A classic benchmark with a powerful, floral, jasmine character.
Quantified DifferenceQualitative addition of distinct fruity (peach), tea, and green facets compared to the benchmark.
ConditionsStandard organoleptic evaluation in the fragrance industry.

A perfumer should select this compound over a standard jasmine material like cis-jasmone when the goal is to create a jasmine base with a specific fruity, tea-like, or magnolia twist.

Enhancing White Floral Accords with Fruity Nuance

Based on its distinct peach and magnolia notes, this compound is the right choice for modifying and modernizing classic jasmine or white floral fragrances, adding a subtle, succulent fruitiness that differentiates the final product from formulations using standard jasmine components like cis-jasmone.

Building Blocks for Complex Tea and Light Floral Fragrances

The compound's tea-like undertones make it a suitable component for constructing delicate tea-based or light floral scents where the harshness of more powerful jasmine materials would be undesirable. Its profile allows for a softer, more complex floral character than its ketone precursor.

Use in Formulations Requiring High Isomeric Purity and Reproducibility

Given the critical impact of stereochemistry on odor performance in this class of compounds, 2-Pentylcyclopentan-1-ol should be specified in applications where batch-to-batch reproducibility is paramount. Procuring a grade with a controlled cis/trans ratio is essential for maintaining a consistent fragrance profile in high-volume consumer products.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

84560-00-9

General Manufacturing Information

Cyclopentanol, 2-pentyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 04-14-2024

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